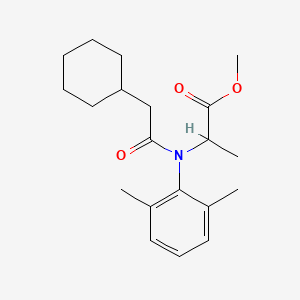![molecular formula C22H26BrNO3S B4881352 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide](/img/structure/B4881352.png)
2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide is a complex organic compound that features a thiazole ring, a bicycloheptane structure, and a bromide ion. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenacyl Group: The phenacyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with phenacyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Bicycloheptane Structure: The bicycloheptane structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Final Assembly and Bromination: The final compound is assembled by linking the thiazole and bicycloheptane structures through an esterification reaction, followed by bromination to introduce the bromide ion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Hantzsch thiazole synthesis and Friedel-Crafts acylation, as well as employing high-pressure reactors for the Diels-Alder reaction to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium cyanide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Hydroxylated or cyanated derivatives
Applications De Recherche Scientifique
2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the phenacyl group can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;bromide: Similar structure but with an ethanol group instead of the bicycloheptane structure.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-3-ium-5-yl)ethylamine: Contains a sulfonamide group and a different substituent on the thiazole ring.
Uniqueness
The uniqueness of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide lies in its combination of a thiazole ring, a phenacyl group, and a bicycloheptane structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26NO3S.BrH/c1-16-20(9-12-26-21(25)22-10-7-17(13-22)8-11-22)27-15-23(16)14-19(24)18-5-3-2-4-6-18;/h2-6,15,17H,7-14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRVADGSTUNFIN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)C34CCC(C3)CC4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE](/img/structure/B4881290.png)

![N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4881303.png)

![2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol](/img/structure/B4881326.png)
![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)

![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
![[1-[1-[(5-Chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B4881370.png)
![N-cyclopropyl-2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4881378.png)
![[1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B4881388.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)
